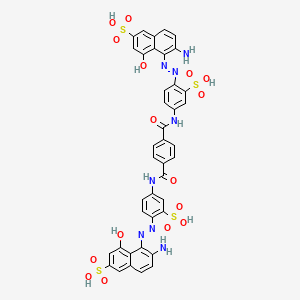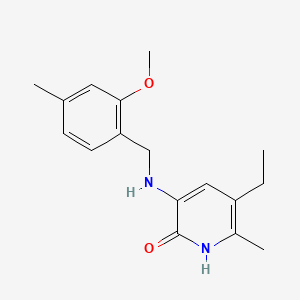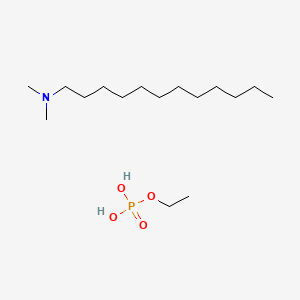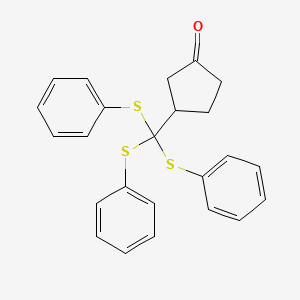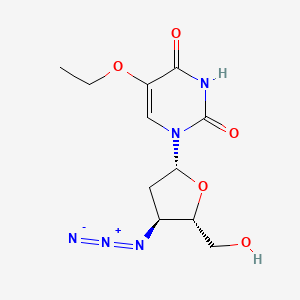
3'-Azido-2'-deoxy-5-ethoxyuridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Azido-2’-deoxy-5-ethoxyuridine is a nucleoside analog that has garnered attention in the fields of medicinal chemistry and molecular biology. This compound is characterized by the presence of an azido group at the 3’ position, a deoxy modification at the 2’ position, and an ethoxy group at the 5’ position of the uridine molecule. These structural modifications endow the compound with unique chemical and biological properties, making it a valuable tool in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azido-2’-deoxy-5-ethoxyuridine typically involves multiple steps, starting from a suitable uridine derivative. One common approach includes the selective protection of hydroxyl groups, followed by the introduction of the azido group through nucleophilic substitution. The ethoxy group is then introduced at the 5’ position using appropriate alkylation reactions. The final deprotection steps yield the desired compound with high purity.
Industrial Production Methods
Industrial production of 3’-Azido-2’-deoxy-5-ethoxyuridine follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistent product quality. The reaction conditions are carefully controlled to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3’-Azido-2’-deoxy-5-ethoxyuridine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation at the ethoxy group to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution: Copper sulfate and sodium ascorbate in aqueous conditions for CuAAC.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Triazole derivatives.
Reduction: Amino derivatives.
Oxidation: Aldehydes and carboxylic acids.
Aplicaciones Científicas De Investigación
3’-Azido-2’-deoxy-5-ethoxyuridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex nucleoside analogs.
Biology: Employed in studies of DNA and RNA synthesis, as it can be incorporated into nucleic acids.
Medicine: Investigated for its potential antiviral and anticancer properties. It acts as a chain terminator in viral DNA replication, making it a candidate for antiviral drug development.
Industry: Utilized in the production of diagnostic reagents and molecular probes.
Mecanismo De Acción
The mechanism of action of 3’-Azido-2’-deoxy-5-ethoxyuridine involves its incorporation into DNA or RNA strands during replication. The presence of the azido group at the 3’ position prevents the addition of subsequent nucleotides, leading to chain termination. This mechanism is particularly effective against viral reverse transcriptases, making the compound a potent inhibitor of viral replication. Additionally, the compound can inhibit telomerase activity, leading to telomere shortening and potential anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
3’-Azido-2’,3’-dideoxyuridine: Lacks the ethoxy group at the 5’ position.
3’-Azido-2’,3’-dideoxy-5-fluorouridine: Contains a fluorine atom instead of an ethoxy group.
3’-Azido-2’,3’-dideoxy-5-methyluridine: Contains a methyl group at the 5’ position.
Uniqueness
3’-Azido-2’-deoxy-5-ethoxyuridine is unique due to the presence of the ethoxy group at the 5’ position, which can influence its chemical reactivity and biological activity. This modification can enhance its stability and selectivity in biological systems, making it a valuable compound for research and therapeutic applications.
Propiedades
Número CAS |
111495-92-2 |
|---|---|
Fórmula molecular |
C11H15N5O5 |
Peso molecular |
297.27 g/mol |
Nombre IUPAC |
1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-ethoxypyrimidine-2,4-dione |
InChI |
InChI=1S/C11H15N5O5/c1-2-20-7-4-16(11(19)13-10(7)18)9-3-6(14-15-12)8(5-17)21-9/h4,6,8-9,17H,2-3,5H2,1H3,(H,13,18,19)/t6-,8+,9+/m0/s1 |
Clave InChI |
JPWIAAWDUJPWOG-NBEYISGCSA-N |
SMILES isomérico |
CCOC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] |
SMILES canónico |
CCOC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




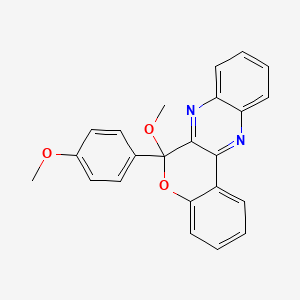

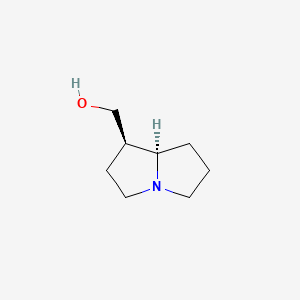
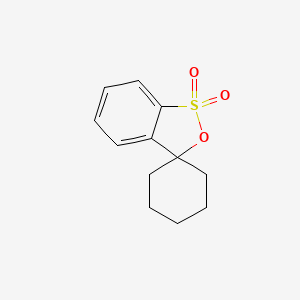
![Methyl 9-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-1,3,3a,4,9,9a-hexahydronaphtho[2,3-c]furan-5-sulfonate](/img/structure/B12790571.png)
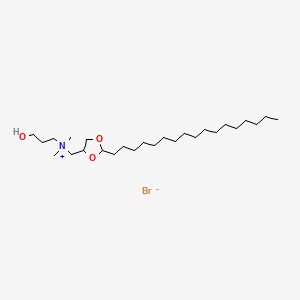
![Methyl 4-[(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate](/img/structure/B12790577.png)

